Crystal Structure Differentiation: Unique Hexameric Assembly vs. Monoclinic/Pairwise Packing in Trisubstituted Thiourea Analogs
1,1-Dibutyl-3-phenylthiourea crystallizes in the trigonal space group R3:H, in contrast to the monoclinic P2₁/n space group observed for the closely related analog 1-(3-chlorophenyl)-3-cyclohexylthiourea [1]. Furthermore, this compound forms a distinctive hexameric ring assembly via S···H interactions (six molecules arranged in a macrocyclic R₂¹⁷-type loop), whereas N-methyl-N,N′-diphenylthiourea forms hydrogen-bonded dimers and N,N,N′-tribenzylthiourea assembles into infinite chains [2]. The hexameric supramolecular architecture directly influences solid-state stability and dissolution kinetics, factors that are critical for reproducible sample preparation in assay workflows and for consistent performance in solid-state sensing applications.
| Evidence Dimension | Crystal space group and supramolecular packing assembly |
|---|---|
| Target Compound Data | Space group R3:H (trigonal); hexameric ring assembly of six molecules via S···H interactions (R₂¹⁷ loop) |
| Comparator Or Baseline | Comparator 1: 1-(3-chlorophenyl)-3-cyclohexylthiourea (P2₁/n monoclinic). Comparator 2: N-methyl-N,N′-diphenylthiourea (hydrogen-bonded dimers). Comparator 3: N,N,N′-tribenzylthiourea (infinite chains) |
| Quantified Difference | Qualitative difference in packing motif; compound 4 is the only analog among the compared set that forms a discrete hexameric ring structure, distinct from dimeric and chain assemblies of comparators |
| Conditions | Single-crystal X-ray diffraction at room temperature using Bruker Kappa APEXII CCD diffractometer |
Why This Matters
Solid-state packing differences affect dissolution profiles and batch-to-batch consistency in biological assays and materials synthesis.
- [1] Rahman, F. U., Bibi, M., Khan, E., Shah, A. B., Muhammad, M., Tahir, M. N., Shahzad, A., Ullah, F., Zahoor, M., Alamery, S., & Batiha, G. E. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4506. View Source
- [2] Dhaene, E., Van Driessche, I., De Buysser, K., & Van Hecke, K. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 78(2), 184-190. View Source
